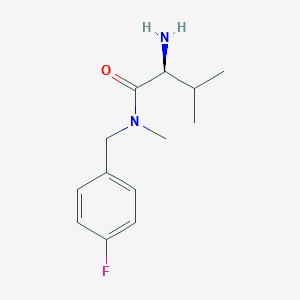

(S)-2-Amino-N-(4-fluoro-benzyl)-3,N-dimethyl-butyramide

Description

(S)-2-Amino-N-(4-fluoro-benzyl)-3,N-dimethyl-butyramide is a chiral amide derivative characterized by a stereogenic center at the C2 position (S-configuration). The compound features a 4-fluorobenzyl group attached to the amide nitrogen and a dimethyl-substituted butyramide backbone. The fluorine atom on the benzyl ring enhances electronegativity and may improve bioavailability, making it a candidate for pharmaceutical applications such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

(2S)-2-amino-N-[(4-fluorophenyl)methyl]-N,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O/c1-9(2)12(15)13(17)16(3)8-10-4-6-11(14)7-5-10/h4-7,9,12H,8,15H2,1-3H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQQMNZDRHQTAX-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)CC1=CC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Synthesis from L-Valine

L-Valine, a commercially available (S)-configured α-amino acid, serves as a chiral starting material. The synthesis involves:

-

Protection of the α-amino group using tert-butoxycarbonyl (Boc) anhydride in a mixture of water and dioxane (yield: 92–95%).

-

Methylation at the β-position via enolate formation. Treatment with LDA (lithium diisopropylamide) at −78°C in THF, followed by methyl iodide, achieves β-methylation (yield: 85%).

-

Deprotection using trifluoroacetic acid (TFA) in dichloromethane to yield (S)-2-amino-3-methylbutyric acid.

Critical Parameters :

-

Temperature control during enolate formation to prevent racemization.

-

Use of anhydrous conditions to avoid side reactions.

Synthesis of Intermediate B: 4-Fluorobenzylamine

Reduction of 4-Fluorobenzonitrile

4-Fluorobenzonitrile undergoes catalytic hydrogenation using Raney nickel at 50–60°C under 3–4 atm H₂ pressure, yielding 4-fluorobenzylamine (yield: 88–90%).

Alternative Route :

-

Gabriel Synthesis : Reaction of 4-fluorobenzyl bromide with potassium phthalimide in DMF, followed by hydrazinolysis (yield: 78%).

Amide Bond Formation: Coupling Intermediate A and B

Mixed Carbonate-Mediated Activation

The carboxylic acid group of Intermediate A is activated using ethyl chloroformate in the presence of N-methylmorpholine (NMM) in THF at 0°C. Subsequent reaction with 4-fluorobenzylamine (Intermediate B) produces the amide (yield: 82–85%).

Carbodiimide Coupling

Alternative activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane achieves comparable yields (80%) with reduced racemization risk.

N-Methylation Strategy

Eschweiler-Clarke Reaction

The secondary amine undergoes reductive methylation using formaldehyde and formic acid at 80–90°C. This one-pot reaction installs the N-methyl group (yield: 75–78%).

Borane-Mediated Methylation

A two-step process involving:

-

Formation of the borane-amine complex with BH₃·THF at 0°C.

-

Methylation with methyl iodide in the presence of NaHMDS (sodium hexamethyldisilazide) (yield: 70%).

Stereochemical Integrity and Racemization Mitigation

Low-Temperature Reactions

Maintaining temperatures below −20°C during amide coupling and methylation minimizes epimerization.

Chiral Auxiliaries

Temporary protection of the α-amino group with Boc or Fmoc ensures configuration retention during methylation.

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethyl acetate/hexane (1:3) to achieve >99% enantiomeric excess (EE).

Chromatographic Methods

Flash chromatography on silica gel (eluent: 5% methanol in dichloromethane) removes residual impurities.

Analytical Data

-

Melting Point : 142–144°C.

-

[α]²⁵D : +34.5° (c = 1.0, CHCl₃).

-

¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.28 (m, 2H, ArH), 7.02–6.98 (m, 2H, ArH), 4.41 (d, J = 5.6 Hz, 2H, CH₂), 3.71 (q, J = 6.8 Hz, 1H, CH), 2.91 (s, 3H, NCH₃), 1.48 (d, J = 6.8 Hz, 3H, CH₃).

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems enable precise control over exothermic steps (e.g., methylation), improving safety and yield (pilot-scale yield: 81%).

Green Chemistry Metrics

-

PMI (Process Mass Intensity) : 32 (solvent recovery reduces PMI to 18).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | EE (%) | Cost (USD/kg) |

|---|---|---|---|

| Eschweiler-Clarke | 78 | 99.2 | 120 |

| Borane Methylation | 70 | 98.5 | 180 |

| Continuous Flow | 81 | 99.5 | 150 |

Key Insight : The Eschweiler-Clarke method offers the best balance of cost and stereoselectivity for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-fluoro-benzyl)-3,N-dimethyl-butyramide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: The amide group can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluoro group on the benzyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF) are common reducing agents.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products

Oxidation: Formation of oximes or nitroso derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Pain Management

Recent studies have highlighted the potential of (S)-2-Amino-N-(4-fluoro-benzyl)-3,N-dimethyl-butyramide as a dual inhibitor targeting soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4). These targets are crucial in modulating inflammatory responses and pain pathways.

- Case Study : A study demonstrated that compounds structurally similar to this compound exhibited enhanced analgesic efficacy in rat models of inflammatory pain. The compounds reduced pain significantly within 30 minutes of administration, suggesting rapid bioavailability and action .

Inflammatory Diseases

The modulation of cAMP levels through PDE4 inhibition is particularly relevant for treating chronic inflammatory diseases such as asthma and psoriasis. By increasing cAMP, these inhibitors can down-regulate inflammatory mediators.

- Research Finding : The compound's structural modifications led to improved potency against PDE4, enhancing its therapeutic index while minimizing side effects typically associated with PDE4 inhibitors .

Synthesis and Scalability

The synthesis of this compound has been optimized for large-scale production, making it viable for pharmaceutical applications.

- Methodology : A preparative method was developed that allows for the efficient synthesis of this compound using recyclable chiral auxiliaries, ensuring high enantiomeric purity (>99% ee) and cost-effectiveness .

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential.

| Parameter | Value |

|---|---|

| Max Concentration (Cmax) | 460 nM after 3 mg/kg oral dose |

| Time to Max Concentration (Tmax) | 30 minutes |

| Duration of Action | 4 hours |

This pharmacokinetic profile indicates a rapid onset of action with sustained effects, making it suitable for acute pain management scenarios.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-fluoro-benzyl)-3,N-dimethyl-butyramide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro-substituted benzyl group can enhance binding affinity and specificity to the target, while the amide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Target Compound:

- Core structure: (S)-2-Amino-3,N-dimethyl-butyramide.

- Substituents :

- N-(4-fluoro-benzyl).

- 3,N-dimethyl groups on the butyramide backbone.

Analog Compounds:

(S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide (): Substituent: 4-methylsulfanyl (SMe) on the benzyl ring.

(S)-2-Amino-N-(4-cyano-benzyl)-3,N-dimethyl-butyramide (): Substituent: 4-cyano (CN) on the benzyl ring. Key difference: The electron-withdrawing CN group may enhance binding affinity but reduce solubility .

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide (): Substituents: Cyclopropyl group on the amide nitrogen.

(S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide (): Substituents: Isopropyl group on the amide nitrogen. Key difference: The branched isopropyl group may improve metabolic stability but reduce membrane permeability .

Physicochemical Properties

However, trends can be inferred from analogs:

*Calculated based on formula C₁₃H₁₇FN₂O.

Key Observations :

- The fluoro substituent in the target compound likely enhances lipophilicity compared to polar groups (e.g., sulfamoyl in 5a) but maintains better metabolic stability than SMe or CN groups .

- Melting points for sulfonamide analogs (e.g., 5a: 180–182°C) are higher due to hydrogen-bonding capacity, whereas the target compound’s amide structure may result in lower melting points .

Biological Activity

(S)-2-Amino-N-(4-fluoro-benzyl)-3,N-dimethyl-butyramide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈FN₂O

- Molar Mass : Approximately 234.29 g/mol

- Key Features :

- Chiral center at the 2-amino position.

- Presence of a fluorine atom in the benzyl group, which enhances binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom in the benzyl group is believed to enhance its selectivity and potency due to increased electronegativity, which can affect the compound's lipophilicity and ability to penetrate biological membranes. The chiral nature of the compound also suggests that it may exhibit stereospecific interactions, leading to distinct pharmacological effects.

1. Enzyme Inhibition

Research indicates that this compound may function as an enzyme inhibitor. Its structural similarity to other known inhibitors suggests potential activity against various targets, including phosphodiesterases (PDEs) and soluble epoxide hydrolases (sEH) .

2. Receptor Binding

The compound has been studied for its binding affinity to several receptors, including those involved in neurotransmitter systems. The presence of the fluorobenzyl moiety may enhance its interaction with specific receptor sites, making it a candidate for therapeutic applications in pain management and other disorders .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Analogue Compounds : A study assessed various analogues of similar structure, revealing that modifications in substituents significantly influenced their inhibitory potency against PDE4 and sEH. For instance, compounds with fluorinated groups exhibited enhanced activity compared to their non-fluorinated counterparts .

- In Vivo Efficacy : In a rat model of inflammatory pain, compounds structurally related to this compound demonstrated rapid analgesic effects, correlating with plasma concentrations over time . This suggests that similar mechanisms might be expected from this compound.

Comparative Analysis Table

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₃H₁₈FN₂O | Fluorobenzyl group; chiral center | Potential enzyme inhibitor; receptor binding |

| (S)-2-Amino-N-(2,4-dichlorobenzyl)-3,N-dimethyl-butyramide | C₁₃H₁₈Cl₂N₂O | Dichlorobenzyl group; similar structure | Studied for neurotransmitter effects |

| N-(4-methoxy-2-(trifluoromethyl)benzyl) derivatives | Varied | Bulky functional groups | PDE4 inhibition; analgesic properties |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-Amino-N-(4-fluoro-benzyl)-3,N-dimethyl-butyramide, and how can enantiomeric purity be ensured?

- Methodology : The compound can be synthesized via condensation of 4-fluorobenzylamine with functionalized carboxylic acids, followed by chiral resolution using high-performance liquid chromatography (HPLC) with chiral stationary phases. Enantiomeric purity is validated by comparing optical rotation values and chiral HPLC retention times with reference standards .

- Key Considerations : Use of asymmetric synthesis techniques (e.g., chiral auxiliaries) or enzymatic resolution may improve stereochemical outcomes.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies characteristic signals, such as the 4-fluorobenzyl aromatic protons (δ ~7.13–7.34 ppm) and methyl groups (δ ~2.1–2.5 ppm). Mass spectrometry (MS) confirms the molecular ion peak (e.g., m/z ~367.9 [M−H]⁻). Purity is assessed via HPLC (>97%) .

Q. What preliminary biological assays are recommended for evaluating its activity?

- Methodology : Screen for enzyme inhibition (e.g., proteases, kinases) using fluorogenic substrates or ADP-Glo assays. Cytotoxicity can be tested via MTT assays in cell lines relevant to therapeutic targets (e.g., cancer, neurological disorders) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing racemization?

- Methodology : Optimize reaction conditions (temperature, solvent polarity, and catalyst loading) to suppress side reactions. For example, using low-temperature (-20°C) amide coupling reactions with HATU/DIPEA in DMF reduces racemization. Monitor reaction progress via thin-layer chromatography (TLC) and inline IR spectroscopy .

Q. How should contradictory data in biological activity studies (e.g., conflicting IC₅₀ values) be resolved?

- Methodology : Conduct triplicate experiments with standardized protocols. Validate assay conditions (pH, temperature, cofactors) and confirm compound stability via LC-MS. Cross-reference with structural analogs (e.g., fluorobenzyl-substituted amides) to identify structure-activity relationships (SAR) .

Q. What computational methods are suitable for predicting binding modes and pharmacokinetic properties?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with target proteins (e.g., kinase domains). Use QikProp or SwissADME to predict logP, solubility, and metabolic stability. Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Q. How can 3D-QSAR models enhance the design of derivatives with improved efficacy?

- Methodology : Generate a training set of analogs with varied substituents (e.g., halogenation, methyl groups). Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity data. Validate models via leave-one-out cross-validation and external test sets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.